molecular formula C14H16N2O4S B2865153 4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide CAS No. 202466-84-0

4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide

Cat. No.: B2865153
CAS No.: 202466-84-0
M. Wt: 308.35
InChI Key: MQFOJBDFKXNQSH-UHFFFAOYSA-N
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Description

4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a central benzene ring substituted with a sulfonamide group at position 1 and an amino group at position 2. The N-linked 3,5-dimethoxyphenyl moiety distinguishes it from simpler sulfonamides. This compound is synthesized via catalytic hydrogenation of a precursor using palladium on carbon (Pd/C), achieving a high yield of 97% after purification .

Properties

IUPAC Name

4-amino-N-(3,5-dimethoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-19-12-7-11(8-13(9-12)20-2)16-21(17,18)14-5-3-10(15)4-6-14/h3-9,16H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFOJBDFKXNQSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stepwise Protocol

The most widely documented method involves the nucleophilic substitution of 4-nitrobenzenesulfonyl chloride with 3,5-dimethoxyaniline under alkaline conditions. The reaction proceeds via deprotonation of the aniline’s amine group by sodium hydroxide, forming a reactive nucleophile that attacks the electrophilic sulfur in the sulfonyl chloride. The intermediate 4-nitro-N-(3,5-dimethoxyphenyl)benzenesulfonamide is subsequently reduced to the target compound using catalytic hydrogenation (H₂/Pd-C) or tin(II) chloride in hydrochloric acid.

Typical Reaction Conditions:

Parameter Specification
Solvent Dichloromethane or Tetrahydrofuran
Base Sodium hydroxide (2.5 eq)
Temperature 0–5°C (initial), 25°C (post-addition)
Reaction Time 4–6 hours
Reduction Method 10% Pd/C, H₂ (1 atm), Ethanol, 12 h
Yield (Two-Step) 68–74%

The nitro-to-amine reduction exhibits pH-dependent selectivity: acidic conditions (SnCl₂/HCl) favor complete conversion but require rigorous cooling to prevent sulfonamide hydrolysis. Hydrogenation avoids acidic byproducts but necessitates inert atmospheres to maintain catalyst activity.

Optimization Studies

Key advancements in this route include the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity in biphasic systems, improving yields to 81%. Microwave-assisted synthesis (100 W, 80°C, 30 min) reduces reaction times by 60% while maintaining comparable purity profiles.

Diazotization-Coupling Method

Sequential Functionalization

An alternative pathway diazotizes 4-aminobenzenesulfonamide in situ, generating a reactive diazonium intermediate that couples with 3,5-dimethoxyphenol under Ullmann conditions. This method avoids pre-functionalized sulfonyl chlorides but requires precise stoichiometric control to minimize polysubstitution.

Critical Parameters:

  • Diazotization: NaNO₂ (1.1 eq), HCl (3 M), 0–5°C, 45 min
  • Coupling: CuI (10 mol%), DMF, 110°C, 8 h
  • Yield: 58–63%

The copper-catalyzed step exhibits sensitivity to oxygen, necessitating degassed solvents and nitrogen sparging. Post-synthesis purification via silica gel chromatography (ethyl acetate/hexane, 3:7) removes residual copper catalysts.

Modern Sulfinylamine Reagent Methodology

Direct Amination Strategy

Recent advances employ tert-butoxysulfinylamine (t-BuONSO) to construct the sulfonamide bond in a single step. 3,5-Dimethoxyphenylmagnesium bromide reacts with t-BuONSO at −78°C, followed by quench with aqueous ammonia to yield the target compound.

Advantages:

  • No protecting groups required
  • Ambient-temperature workup
  • 79% isolated yield

This method bypasses nitro intermediates but requires anhydrous conditions and strict temperature control during Grignard reagent addition.

Industrial-Scale Production

Continuous Flow Synthesis

Pilot-scale manufacturing utilizes tubular reactors for exothermic sulfonylation steps, achieving throughputs of 50 kg/day. Key modifications include:

  • Automated pH adjustment loops
  • In-line FTIR monitoring of nitro reduction
  • Spiral-wound membrane filtration for catalyst recovery

Economic Considerations:

Metric Batch Process Continuous Flow
Capital Cost $1.2M $2.8M
Operating Cost (kg⁻¹) $420 $310
Purity 98.2% 99.1%

Comparative Analysis of Methodologies

Table 1: Method Efficacy Comparison

Method Yield (%) Purity (%) Scalability
Classical Sulfonylation 74 98.5 High
Diazotization-Coupling 63 97.8 Moderate
Sulfinylamine Reagent 79 99.3 Low

The classical route remains preferred for industrial applications due to reagent availability and operational familiarity, while the sulfinylamine method offers superior purity for pharmaceutical-grade synthesis.

Quality Control and Characterization

Spectroscopic Validation

  • IR Spectroscopy : S=O asymmetric stretch at 1324 cm⁻¹, symmetric stretch at 1165 cm⁻¹
  • ¹H NMR (DMSO-d₆): δ 6.82 (s, 2H, Ar-H), 6.38 (s, 1H, Ar-H), 6.24 (d, J = 8.5 Hz, 2H, Ar-H), 3.75 (s, 6H, OCH₃)
  • LC-MS : [M+H]⁺ m/z 309.1 (calc. 308.35)

Purity Criteria

Test Specification
HPLC Purity ≥99.0% (210 nm)
Residual Solvents <500 ppm (ICH Q3C)
Heavy Metals <10 ppm (Pb, Cd, Hg, As)

Emerging Methodologies

Enzymatic Sulfonamide Bond Formation

Preliminary studies using Bacillus subtilis sulfotransferases demonstrate regioselective coupling under mild conditions (pH 7.4, 37°C), though yields remain suboptimal (22–29%). Directed evolution of enzyme variants may address current limitations in substrate scope.

Photoredox Catalysis

Visible-light-mediated C–S bond formation enables metal-free synthesis, utilizing 4-nitrobenzenesulfonyl chloride and 3,5-dimethoxyaniline in the presence of eosin Y (2 mol%). Initial trials show 54% yield with reduced byproduct formation.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its structural properties.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. It acts as a competitive inhibitor of bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria. This inhibition disrupts the folic acid metabolism cycle, leading to the inhibition of bacterial growth .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs.
  • Hydrophobicity : Methyl and fluorine substituents (e.g., SulfaE, SulfaC) enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • Steric Effects: Bulkier groups like 2,6-dimethoxy (SulfaH) or quinoxaline rings (Chloroquinoxaline sulfonamide) may hinder target binding despite favorable electronic properties .

Biological Activity

4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide is a derivative of sulfonamides, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Pharmacological Effects

Recent studies have demonstrated that sulfonamide derivatives can significantly influence various biological pathways. The compound this compound has been investigated for its effects on cardiovascular health and immunological responses.

Cardiovascular Effects

A study utilizing an isolated rat heart model assessed the impact of various sulfonamide derivatives on perfusion pressure and coronary resistance. The results indicated that certain derivatives could effectively decrease perfusion pressure, suggesting a potential role in modulating cardiovascular function. Notably, the compound 4-(2-aminoethyl)-benzenesulfonamide showed significant effects in this regard, hinting that similar modifications could enhance the biological activity of this compound .

Immunological Responses

Structure-activity relationship (SAR) studies have also highlighted the immunomodulatory properties of sulfonamide compounds. For instance, certain derivatives have been shown to sustain NF-κB and ISRE activation following stimulation with lipopolysaccharide (LPS) or interferon-α. This suggests that this compound may enhance immune responses when used as a co-adjuvant in vaccinations .

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how modifications to the compound's structure can influence its biological activity. Key findings include:

  • Methoxy Substituents : The presence of methoxy groups at the 3 and 5 positions on the phenyl ring is crucial for maintaining activity. Removal or repositioning of these groups led to a loss of efficacy .
  • Sulfonamide Functionality : The positioning of the sulfonamide group significantly affects the compound's interaction with biological targets. Studies indicate that altering this group can either enhance or diminish activity against specific pathways .

Case Studies and Experimental Data

Several experimental studies have provided quantitative data on the biological activity of related sulfonamides:

CompoundBiological ActivityIC50 (µM)Notes
This compoundModerateTBDPotential cardiovascular benefits
4-(2-aminoethyl)-benzenesulfonamideSignificantTBDDecreased perfusion pressure in rat models
Bis-aryl sulfonamideHighTBDEnhanced immune response in murine studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-amino-N-(3,5-dimethoxyphenyl)benzene-1-sulfonamide, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 3,5-dimethoxyaniline and 4-aminobenzenesulfonyl chloride. A base (e.g., triethylamine) is used to deprotonate the amine, and reactions are conducted in aprotic solvents like dichloromethane at room temperature. Purification involves recrystallization or column chromatography to isolate the product. Yield optimization requires precise control of stoichiometry and reaction time .

Q. Which characterization techniques are critical for confirming the structure of this sulfonamide?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying aromatic proton environments and substituent positions. Mass spectrometry (MS) confirms molecular weight. High-performance liquid chromatography (HPLC) assesses purity, while X-ray crystallography (if crystallizable) provides definitive structural confirmation, as demonstrated in analogous sulfonamide studies .

Q. What solvent systems are suitable for solubility testing, given the compound’s hydrophobic substituents?

  • Methodological Answer : Due to the hydrophobic 3,5-dimethoxyphenyl group, solubility is limited in aqueous buffers. Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred for stock solutions. For biological assays, dilute in buffered solutions with ≤1% DMSO to avoid cytotoxicity. Solubility parameters (e.g., Hansen solubility parameters) can guide solvent selection .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during scale-up synthesis?

  • Methodological Answer : Computational tools like quantum chemical reaction path searches (e.g., density functional theory) predict intermediates and transition states, enabling identification of optimal temperatures and catalysts. Process analytical technology (PAT), such as in-situ FTIR, monitors reaction progress in real time. Multi-variable optimization via Design of Experiments (DoE) reduces trial-and-error approaches .

Q. How should researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, ionic strength) or cellular uptake variations. Validate activity using orthogonal assays (e.g., enzymatic inhibition vs. cell viability). Control for membrane permeability with logP measurements. Cross-reference with structurally similar sulfonamides (e.g., fluorinated analogs) to isolate substituent effects .

Q. What computational strategies predict the compound’s binding affinity to target enzymes?

  • Methodological Answer : Molecular docking (AutoDock, Schrödinger) models interactions with enzyme active sites, prioritizing key residues (e.g., catalytic serine in sulfonamide-targeted enzymes). Molecular dynamics simulations assess binding stability under physiological conditions. Free-energy perturbation (FEP) calculations quantify ΔG of binding for structure-activity relationship (SAR) refinement .

Q. How can researchers address low bioavailability in preclinical studies?

  • Methodological Answer : Modify physicochemical properties via prodrug strategies (e.g., esterification of methoxy groups) or co-crystallization with cyclodextrins. Pharmacokinetic studies (e.g., microsomal stability assays) identify metabolic liabilities. Advanced formulations, such as nanoparticles or liposomes, enhance delivery to target tissues .

Q. What experimental frameworks validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Use CRISPR-Cas9 gene editing to knock out putative targets (e.g., carbonic anhydrase) and confirm phenotype rescue. Isotopic labeling (e.g., ¹⁴C) tracks metabolic fate in vivo. High-content screening (HCS) integrates multi-omics data (transcriptomics, proteomics) to map signaling pathways affected by the compound .

Key Considerations for Researchers

  • Advanced Methodologies : Prioritize ICReDD’s computational-experimental feedback loops for reaction design .
  • Data Reproducibility : Document solvent lot numbers and humidity levels, as methoxy groups are hygroscopic.

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